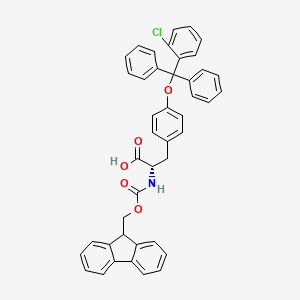

Fmoc-Tyr(2-Cltrt)-OH

Vue d'ensemble

Description

Synthesis Analysis

Fmoc-Tyr(2-ClTrt)-OH is commonly used in solid-phase peptide synthesis (SPPS). The side-chain ClTrt group can be selectively removed using 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM), allowing modification of the side-chain hydroxyl group while the derivative is still attached to the solid support during Fmoc SPPS .

Molecular Structure Analysis

The molecular structure of this compound consists of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the tyrosine residue. The 2-ClTrt group provides stability during peptide synthesis .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

Fmoc-Tyr(2-Cltrt)-OH: est largement utilisé en SPPS, où il facilite la synthèse de peptides à haute pureté. Le groupe Fmoc protège le groupe amino pendant l'assemblage de la chaîne peptidique, et le groupe 2-Cltrt protège la chaîne latérale de la tyrosine. Cette double protection est cruciale pour prévenir les réactions secondaires et garantir la séquence et la structure correctes du peptide synthétisé .

Synthèse de phosphoprotéines

Ce composé est essentiel à la synthèse de phosphoprotéines par ligation chimique native (NCL). Il permet l'incorporation de résidus tyrosine dans les peptides, qui peuvent ensuite être phosphorylés pour imiter les phosphoprotéines naturelles. Ces phosphoprotéines synthétiques sont essentielles à l'étude de la fonction des protéines et des voies de signalisation .

Semi-synthèse de glycoprotéines

Les chercheurs utilisent This compound pour préparer des intermédiaires peptidiques pour la semi-synthèse de glycoprotéines. Ce processus est important dans l'étude des glycoprotéines, qui jouent un rôle crucial dans la reconnaissance cellulaire et la signalisation .

Chimie médicinale

En chimie médicinale, This compound est utilisé pour créer des peptides qui peuvent agir comme agents thérapeutiques ou comme partie des processus de découverte de médicaments. La capacité à synthétiser des peptides avec des modifications précises permet de développer des composés ayant des activités biologiques spécifiques .

Génie chimique

L'utilisation de This compound en génie chimique implique le développement de nouveaux matériaux, tels que des hydrogels à base de peptides, qui ont des applications dans le génie tissulaire et les systèmes d'administration de médicaments. Le contrôle précis de la structure des peptides offert par ce composé est crucial pour l'ingénierie de matériaux ayant les propriétés souhaitées .

Science des matériaux

En science des matériaux, This compound contribue à la création de biomatériaux ayant des interactions spécifiques au niveau moléculaire. Ces matériaux ont des applications potentielles en biotechnologie et en nanotechnologie, où ils peuvent être utilisés pour créer des surfaces avec des propriétés de liaison spécifiques ou comme composants de dispositifs à l'échelle nanométrique .

Chimie analytique

This compound: est également utilisé en chimie analytique pour la préparation d'étalons et de réactifs. Les peptides synthétisés à l'aide de ce composé peuvent servir d'étalons de calibration en spectrométrie de masse ou de réactifs dans des tests pour détecter ou quantifier des molécules biologiques .

Science de l'environnement

Enfin, en science de l'environnement, les peptides synthétisés avec This compound peuvent être utilisés pour étudier l'interaction de toxines environnementales avec les systèmes biologiques. Ils peuvent également être utilisés dans le développement de biosenseurs pour la détection de contaminants dans l'eau et le sol .

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-Tyr(2-Cltrt)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine 4-benzyloxybenzyl ester polymer-bound, is primarily used in peptide synthesis . Its primary targets are the amino acid residues present in the peptide chain that is being synthesized .

Mode of Action

this compound interacts with its targets by attaching itself to the amino acid residues during the peptide synthesis process . This attachment is facilitated by the Fmoc group, which acts as a protective group for the amino acid during the synthesis . The Fmoc group is then removed, allowing the amino acid to be incorporated into the peptide chain .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptide synthesis pathway . By attaching itself to the amino acid residues and then being removed, this compound allows for the successful synthesis of the peptide . The downstream effects of this include the creation of a peptide with the desired sequence of amino acids .

Result of Action

The molecular effect of this compound’s action is the successful synthesis of a peptide with the desired sequence of amino acids . On a cellular level, the synthesized peptide can then go on to perform its intended function, which can vary widely depending on the specific peptide that was synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the Fmoc group’s attachment and removal . Additionally, the temperature and solvent used can also affect the peptide synthesis process .

Propriétés

IUPAC Name |

(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWVRLFZHVTNW-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)

![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)

![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)

![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)